molecular formula C14H27NO2 B14643849 Decyl 3-aminobut-2-enoate CAS No. 52937-92-5

Decyl 3-aminobut-2-enoate

Cat. No.: B14643849
CAS No.: 52937-92-5
M. Wt: 241.37 g/mol
InChI Key: IJBRUUXJLQCDOJ-UHFFFAOYSA-N
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Description

Decyl 3-aminobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decyl group (a ten-carbon alkyl chain) attached to the ester functional group, which is further connected to a 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with decanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-aminobut-2-enoic acid+decanolacid catalystdecyl 3-aminobut-2-enoate+water\text{3-aminobut-2-enoic acid} + \text{decanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-aminobut-2-enoic acid+decanolacid catalyst​decyl 3-aminobut-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Decyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Decyl 3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It can be used in the formulation of specialty chemicals, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of decyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-aminobut-2-enoic acid. This acid can then interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobut-2-enoate
  • Methyl 3-aminobut-2-enoate
  • Isopropyl 3-aminobut-2-enoate

Uniqueness

Decyl 3-aminobut-2-enoate is unique due to its longer alkyl chain, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

52937-92-5

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

decyl 3-aminobut-2-enoate

InChI

InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-17-14(16)12-13(2)15/h12H,3-11,15H2,1-2H3

InChI Key

IJBRUUXJLQCDOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C=C(C)N

Origin of Product

United States

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